molecular formula C11H13ClN2O2S B2975609 N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide CAS No. 796106-52-0

N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide

Cat. No.: B2975609
CAS No.: 796106-52-0
M. Wt: 272.75
InChI Key: XZURWSYIMFOIRG-UHFFFAOYSA-N
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Description

N'-(2-Chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a heterocyclic compound featuring a tetrahydrobenzothiophene core fused with a carbohydrazide moiety and a 2-chloroacetyl substituent. The tetrahydrobenzothiophene scaffold is notable for its partial saturation, which may enhance conformational flexibility compared to fully aromatic analogs. While direct experimental data for this compound are sparse in the provided evidence, structural analogs and related derivatives suggest applications in medicinal chemistry, such as protease inhibition (e.g., SARS-CoV-2 main protease interactions in ), and synthetic versatility in forming acylated intermediates .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2S/c12-6-10(15)13-14-11(16)9-5-7-3-1-2-4-8(7)17-9/h5H,1-4,6H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZURWSYIMFOIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide typically involves the reaction of 2-chloroacetyl chloride with 4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetyl group can be replaced by nucleophiles such as amines or thiols.

    Condensation reactions: The carbohydrazide moiety can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

    Cyclization reactions: The compound can undergo intramolecular cyclization to form heterocyclic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., triethylamine), nucleophiles (e.g., amines, thiols), and catalysts (e.g., acids or bases for cyclization reactions). The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine would yield an N-substituted derivative, while condensation with an aldehyde would produce a hydrazone .

Scientific Research Applications

Based on the search results, there is no information about specific applications, data tables, or case studies for the compound "N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide." However, the search results do provide information on related compounds and their applications, which may be relevant.

Here's a summary of related information:

4,5,6,7-Tetrahydro-1-benzothiophene Derivatives:

  • Antimicrobial Activity: Some 2,3-armed 4,5,6,7-tetrahydro-1-benzothiophenes have shown antimicrobial activity .
  • (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide This derivative showed a minimum inhibitory concentration of 4 µg/mL on three S. aureus strains, including drug-resistant strains. It also showed no cytotoxicity on A549 cells, suggesting its potential for further research .
  • Anticancer Agents: Some 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have been reported as anticancer agents .

Benzothiophene Derivatives:

  • Antibacterial Molecules: Various synthetic approaches for antibacterial molecules involve benzothiophene derivatives .
  • (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide This compound was identified as a hit, displaying a minimal inhibitory concentration of 4 µg/mL against three S. aureus strains, including methicillin and daptomycin-resistant strains. It also exhibited no cytotoxicity .
  • Anti-staphylococcal agents: Benzo[b]thiophene-based acylhydrazones are interesting compounds that act as anti-staphylococcal agents .

Other related compounds:

  • Piperidine derivatives Some 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives have been prepared and evaluated in vitro as antimicrobial agents against bacterial and fungal pathogens of tomato plants .
  • 2-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-one This compound has a molecular weight of 229.3 and a melting point of 120-123 .

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is not well-documented. its biological activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloroacetyl and carbohydrazide moieties may play a role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Tetrahydrobenzothiophene Derivatives

  • 5-tert-Butyl Variant (CAS 13114-70-0) : The tert-butyl group at the 5-position introduces steric bulk, which could modulate binding affinity in protein targets or alter solubility . Compared to the target compound, this modification may reduce metabolic degradation in vivo.

Non-Benzothiophene Analogs

  • 3,4,5-Trimethoxybenzohydrazide (C26H31ClN4O) : The fully aromatic benzene core with methoxy substituents enhances electron density, which may improve solubility in polar solvents compared to the tetrahydrobenzothiophene core .
  • The trans configuration may further dictate interaction specificity in chiral environments .

Research Implications and Gaps

  • Biological Activity : The target compound’s chloroacetyl group may enable covalent inhibition of enzymes (e.g., proteases), as seen in related structures . However, direct biological data are lacking in the provided evidence.
  • Structure-Activity Relationships (SAR) : Systematic comparisons of substituent effects (e.g., tert-butyl vs. methyl on the benzothiophene ring) are needed to optimize pharmacokinetic properties.

Biological Activity

N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, synthesizing data from various studies and presenting findings in a structured manner.

  • Molecular Formula : C₁₁H₁₃N₂O₂SCl
  • Molecular Weight : 244.75 g/mol
  • CAS Number : 796106-52-0

The compound features a chloroacetyl group attached to a tetrahydro-benzothiophene structure, which is known for its diverse pharmacological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, particularly those resistant to conventional antibiotics.

Table 1: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus4 µg/mL
Methicillin-resistant S. aureus (MRSA)4 µg/mL
Escherichia coliNot determined

In a study involving derivatives of benzothiophene, the compound exhibited significant antibacterial activity with an MIC of 4 µg/mL against multiple strains of Staphylococcus aureus, including clinically isolated drug-resistant strains .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicated that this compound demonstrated low cytotoxicity towards human cell lines.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Reference
A549 (lung carcinoma)>100
HeLa (cervical cancer)>100

The compound showed an IC50 greater than 100 µM for both A549 and HeLa cell lines, indicating a favorable safety margin for further development .

The mechanism by which this compound exerts its antimicrobial effects may involve the disruption of bacterial cell wall synthesis or interference with protein synthesis pathways. Further research is necessary to elucidate the specific biochemical interactions.

Study on Benzothiophene Derivatives

A comprehensive study synthesized various derivatives of benzothiophene and evaluated their biological activities. Among these derivatives, this compound emerged as a lead compound due to its potent antibacterial activity and low toxicity profile .

Clinical Relevance

Given the rise in antibiotic resistance, compounds like this compound may provide alternative therapeutic options. Its effectiveness against resistant strains underscores its potential role in future antimicrobial therapies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-(2-chloroacetyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of 4,5,6,7-tetrahydro-1-benzothiophene-2-carbohydrazide with 2-chloroacetyl chloride in acetone under reflux. Key parameters include stoichiometric control (e.g., 1:1 molar ratio of reactants), solvent choice (polar aprotic solvents like acetone enhance reactivity), and reaction time (4–6 hours). Post-synthesis purification via silica gel chromatography (eluent: chloroform) ensures high purity . Variations in temperature or solvent polarity may lead to side products such as over-acylated derivatives, requiring optimization via TLC monitoring .

Q. How can spectroscopic and crystallographic techniques validate the structure of this compound?

  • Methodological Answer :

  • Spectral Analysis : Use 1H^1H-/13C^{13}C-NMR to confirm the presence of the tetrahydrobenzothiophene ring (δ ~2.5–3.5 ppm for CH2_2 groups) and the chloroacetyl moiety (δ ~4.0–4.3 ppm for CH2_2-Cl). IR spectroscopy identifies N-H stretches (~3250 cm1^{-1}) and C=O stretches (~1650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves the molecular geometry. Refinement via SHELXL ensures accurate bond lengths and angles, critical for confirming the hydrazide linkage and chair conformation of the tetrahydro ring .

Q. What are the common stability issues during storage, and how can they be mitigated?

  • Methodological Answer : The chloroacetyl group is prone to hydrolysis under humid conditions. Store the compound in anhydrous environments (desiccated, under nitrogen) at −20°C. Stability assays via HPLC (C18 column, acetonitrile/water mobile phase) can monitor degradation products like free carbohydrazide or chloroacetic acid .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the chloroacetyl group in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing effect of the chlorine atom enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by amines or thiols. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles in DMSO-d6_6) reveal a second-order dependence. Computational modeling (DFT, B3LYP/6-31G*) can map transition states and predict regioselectivity .

Q. How does the tetrahydrobenzothiophene scaffold influence conformational dynamics in solution versus solid state?

  • Methodological Answer :

  • Solution State : 1H^1H-NMR NOESY experiments detect through-space interactions between the tetrahydro ring’s CH2_2 groups and the carbohydrazide moiety, indicating a folded conformation in non-polar solvents.
  • Solid State : X-ray crystallography (ORTEP-3 visualization) shows a planar arrangement stabilized by intramolecular hydrogen bonds (N-H⋯O=C), with puckering parameters (Cremer-Pople analysis) quantifying ring distortion .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

  • Methodological Answer : Discrepancies in IC50_{50} values (e.g., enzyme inhibition assays) may arise from variations in assay conditions (pH, ionic strength) or impurities. Reproduce studies using standardized protocols (e.g., PBS buffer, pH 7.4) and validate compound purity via LC-MS. Meta-analyses of structure-activity relationships (SAR) can identify critical substituents (e.g., chloroacetyl vs. bromoacetyl) influencing activity .

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